2-Phenyl-2-pyrazin-2-ylacetonitrile
Description
2-Phenyl-2-pyrazin-2-ylacetonitrile is a nitrile-containing compound featuring a phenyl group and a pyrazine ring attached to a central acetonitrile backbone. Nitriles of this type are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form diverse functional groups (e.g., amines, carboxylic acids) via hydrolysis or reduction.
Properties
IUPAC Name |
2-phenyl-2-pyrazin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSTXRNGUMYIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-pyrazin-2-ylacetonitrile typically involves the reaction of pyrazine derivatives with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-pyrazin-2-ylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol as solvents.
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyrazine rings.
Reduction: Reduced forms of the nitrile group, potentially forming primary amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-2-pyrazin-2-ylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-pyrazin-2-ylacetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The pyrazine ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural analogs and their substituent variations:
Key Insights :
- Pyrazine vs. Piperazine/Pyridine : The pyrazine ring (N-heterocycle) in the target compound may confer distinct electronic and steric properties compared to piperazine (e.g., ) or pyridine (e.g., ) substituents. Piperazine derivatives often exhibit enhanced solubility due to their basicity, while pyrazine’s aromaticity may improve stability in aromatic substitution reactions .
- Functional Group Variations : The isocyanato group in introduces high reactivity for polymer or urea formation, contrasting with the nitro group in , which is electron-withdrawing and facilitates nucleophilic additions.
Comparison :
- Yield and Methods: MK56 (pyrazolo-pyrimidinone): 50% yield via column chromatography (9:1 DCM:MeOH) . Zinc(II) phthalocyaninates: Synthesized from dinitrile derivatives using Zn(OAc)₂, characterized by NMR and UV/vis spectroscopy .
- Purification : Recrystallization (e.g., EtOH:H₂O in ) is common for nitriles, while phthalocyanines require specialized techniques like Soxhlet extraction .
Physical and Chemical Properties
Key Differences :
- The pyrazine-containing compound likely has higher thermal stability than 2-(1-piperazinyl)pyridine due to aromatic conjugation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
